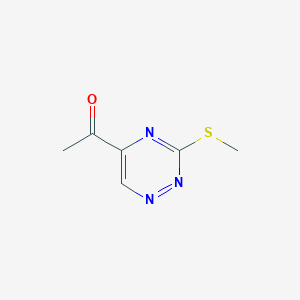
2-(Phenylthio)Pyridine-3-Carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylthio)Pyridine-3-Carbonyl Chloride is an organic compound with the molecular formula C12H8ClNOS It is a derivative of pyridine, featuring a phenylthio group at the second position and a carbonyl chloride group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride typically involves the following steps:
-
Formation of 2-(Phenylthio)Pyridine: : This intermediate can be synthesized by reacting 2-chloropyridine with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Introduction of the Carbonyl Chloride Group: : The 2-(Phenylthio)Pyridine is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the carbonyl chloride group at the third position. This reaction is typically performed under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)Pyridine-3-Carbonyl Chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common nucleophiles include amines, alcohols, and thiols.
-
Oxidation: : The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
-
Nucleophilic Substitution: : Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under reflux conditions.
-
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are used in solvents such as acetonitrile or dichloromethane. The reactions are usually performed at room temperature or slightly elevated temperatures.
-
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran. The reactions are typically carried out at low temperatures to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by the oxidation of the phenylthio group.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Scientific Research Applications
2-(Phenylthio)Pyridine-3-Carbonyl Chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: The compound is used in the synthesis of functional materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The phenylthio group can interact with hydrophobic pockets, while the carbonyl chloride group can form covalent bonds with nucleophilic residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)Pyridine-3-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-(Phenylthio)Pyridine-3-Amine: Similar structure but with an amine group instead of a carbonyl chloride group.
2-(Phenylthio)Pyridine-3-Methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride group.
Uniqueness
2-(Phenylthio)Pyridine-3-Carbonyl Chloride is unique due to the presence of both a phenylthio group and a highly reactive carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-phenylsulfanylpyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDETZLUVMQQRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379256 |
Source


|
| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165249-92-3 |
Source


|
| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














